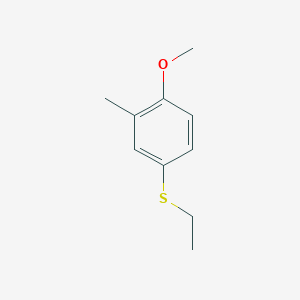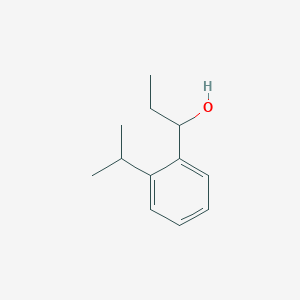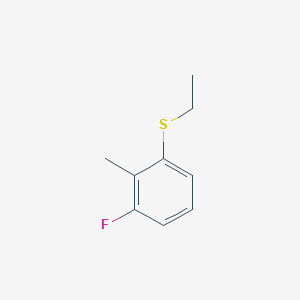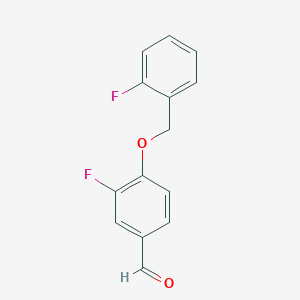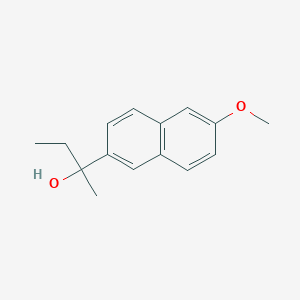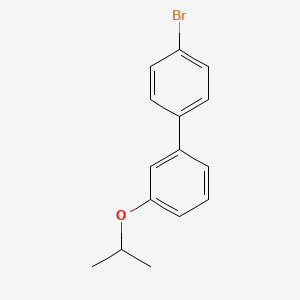
4-Bromo-3'-iso-propoxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3’-iso-propoxybiphenyl is an organic compound with the molecular formula C15H15BrO It is a biphenyl derivative where one of the phenyl rings is substituted with a bromine atom at the 4-position and an isopropoxy group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-iso-propoxybiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl boronic acid, 4-bromo-3’-iso-propoxybiphenyl, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or toluene.
Temperature: Typically carried out at elevated temperatures around 80-100°C.
Reaction Time: The reaction usually proceeds for several hours until completion.
Industrial Production Methods: Industrial production of 4-Bromo-3’-iso-propoxybiphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3’-iso-propoxybiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyls, while oxidation and reduction can produce carbonyl compounds and alcohols, respectively .
Scientific Research Applications
4-Bromo-3’-iso-propoxybiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-3’-iso-propoxybiphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects would be mediated through interactions with molecular targets such as enzymes or receptors, influencing specific pathways and processes .
Comparison with Similar Compounds
4-Bromo-3’-methoxybiphenyl: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Bromo-3’-ethoxybiphenyl: Similar structure but with an ethoxy group instead of an isopropoxy group.
4-Bromo-3’-hydroxybiphenyl: Similar structure but with a hydroxy group instead of an isopropoxy group.
Uniqueness: 4-Bromo-3’-iso-propoxybiphenyl is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can affect its physical properties, such as solubility and boiling point, as well as its chemical behavior in various reactions .
Properties
IUPAC Name |
1-bromo-4-(3-propan-2-yloxyphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11(2)17-15-5-3-4-13(10-15)12-6-8-14(16)9-7-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZUGFSNJWSEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
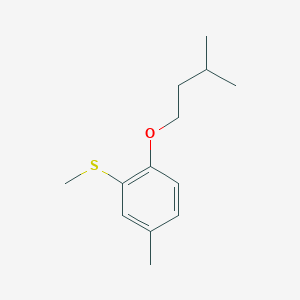
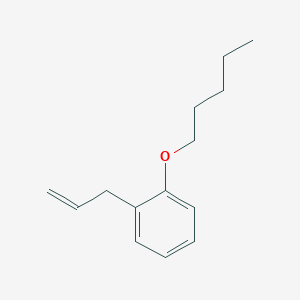

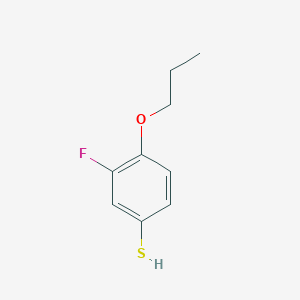
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol](/img/structure/B7991109.png)
![1-Chloro-3-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991110.png)
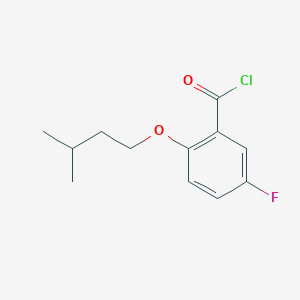
![5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde](/img/structure/B7991128.png)
![3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol](/img/structure/B7991132.png)
